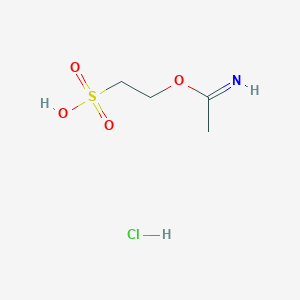![molecular formula C9H13BrO B14336563 Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- CAS No. 106202-75-9](/img/structure/B14336563.png)
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclohexene ring substituted with a 3-[(2-bromo-2-propenyl)oxy] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- typically involves the reaction of cyclohexene with 2-bromo-2-propenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of cyclohexene derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxide ions, to form different functionalized cyclohexene compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Cyclohexene derivatives with hydrogen replacing the bromo group.
Substitution: Functionalized cyclohexene compounds with various substituents replacing the bromo group.
Aplicaciones Científicas De Investigación
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- involves its interaction with various molecular targets and pathways. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The cyclohexene ring provides a stable framework for these reactions, allowing for the formation of diverse products with potential biological and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene, 3-[(2-chloro-2-propenyl)oxy]-: Similar structure but with a chloro group instead of a bromo group.
Cyclohexene, 3-[(2-iodo-2-propenyl)oxy]-: Similar structure but with an iodo group instead of a bromo group.
Cyclohexene, 3-[(2-fluoro-2-propenyl)oxy]-: Similar structure but with a fluoro group instead of a bromo group.
Uniqueness
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- is unique due to the presence of the bromo group, which imparts specific reactivity and properties to the compound. The bromo group is more reactive in nucleophilic substitution reactions compared to chloro, iodo, and fluoro groups, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
106202-75-9 |
|---|---|
Fórmula molecular |
C9H13BrO |
Peso molecular |
217.10 g/mol |
Nombre IUPAC |
3-(2-bromoprop-2-enoxy)cyclohexene |
InChI |
InChI=1S/C9H13BrO/c1-8(10)7-11-9-5-3-2-4-6-9/h3,5,9H,1-2,4,6-7H2 |
Clave InChI |
JAXYXFORGSGTTL-UHFFFAOYSA-N |
SMILES canónico |
C=C(COC1CCCC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B14336484.png)

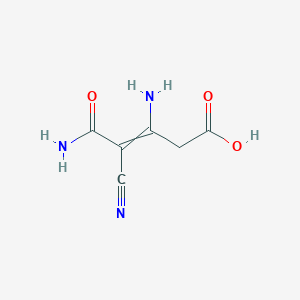
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
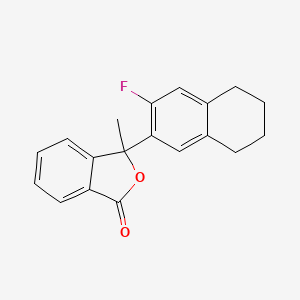
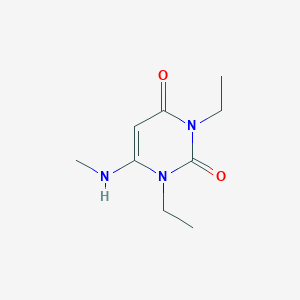
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
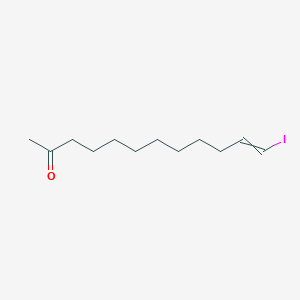
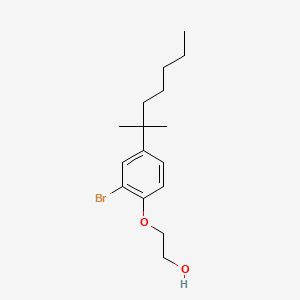
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
